4-Nitrophenyl 4-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl 4-methoxybenzoate involves the esterification of 4-methoxybenzoic acid with 4-nitrophenol . This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The esterification process leads to the formation of the desired compound, which can be purified through recrystallization or column chromatography .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Solubility and Partition Coefficients
A study by Hart et al. (2015) investigated the solubility of various compounds, including 4-methoxybenzoic acid and 4-nitrobenzoic acid, in 2-methoxyethanol. This research provides valuable insights into the solubility characteristics of related compounds, which is essential for understanding their behavior in different solvents and environments (Hart et al., 2015).
2. Enzymatic Properties
Bernhardt, Nastainczyk, and Seydewitz (1977) conducted kinetic studies on a 4-methoxybenzoate O-demethylase from Pseudomonas putida, which is relevant for understanding the enzymatic interactions and metabolic pathways involving similar compounds (Bernhardt, Nastainczyk, & Seydewitz, 1977).
3. Mesomorphic Properties in Liquid Crystals
Takenaka and Teshima (1994) explored the thermal properties of liquid crystals containing 4-nitrophenyl 4-methoxybenzoate derivatives, providing insights into how different substituents affect the liquid crystalline properties of these materials (Takenaka & Teshima, 1994).
4. Photoreagents for Protein Crosslinking
A study by Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting the potential application of similar compounds in biochemical research (Jelenc, Cantor, & Simon, 1978).
5. Photochemical Decomposition
Franzke and Wokaun (1992) studied the photochemical decomposition reactions of compounds including 4-nitrobenzoic acid, providing insights into the photochemistry of related compounds (Franzke & Wokaun, 1992).
6. Nucleophilic Substitution Reactions
Research by Seo et al. (2010) on the nucleophilic substitution reactions of 4-nitrophenyl 4-methoxybenzoate with alkali metal ethoxides in ethanol provides valuable data on the reactivity of this compound under different conditions (Seo et al., 2010).
properties
IUPAC Name |
(4-nitrophenyl) 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFAAEZPGJXBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323474 | |
Record name | 4-Nitrophenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4-methoxybenzoate | |
CAS RN |
7464-46-2 | |
Record name | 7464-46-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.